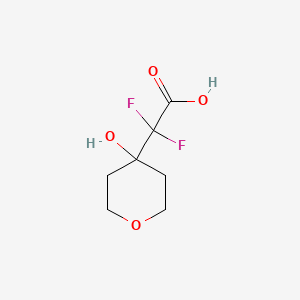

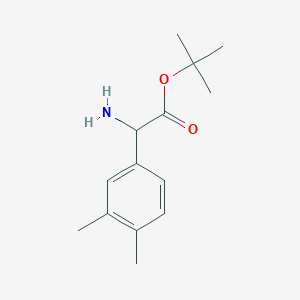

![molecular formula C17H15N3O3 B2449561 4-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 897624-25-8](/img/structure/B2449561.png)

4-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one . It’s likely to have similar properties and reactivity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds have been synthesized and studied for their antiviral activity . The synthesized compounds were characterized by 1H-NMR, FTIR, and elemental analysis .Chemical Reactions Analysis

The alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) .Scientific Research Applications

Synthesis and Potential Applications

Synthesis of Novel Heterocyclic Compounds

The chemical structure of interest has been used as a precursor in the synthesis of various novel heterocyclic compounds, demonstrating its utility in creating new molecules with potential therapeutic applications. For example, compounds synthesized using a similar structure have shown significant anti-inflammatory and analgesic activities, indicating the potential of 4-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide derivatives in drug development (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Anticancer Activity

Derivatives structurally related to this compound have been explored for their anticancer properties. Research into 5-deaza analogues of aminopterin, which shares a similar pyrimidine core, has shown significant in vitro and in vivo anticancer activity, highlighting the therapeutic potential of such compounds in cancer treatment (T. Su et al., 1986).

Analytical and Quality Control Applications

The compound and its related substances have been subjects in the development of analytical methods, such as nonaqueous capillary electrophoresis, for quality control in pharmaceutical manufacturing. This showcases its relevance not only in drug synthesis but also in ensuring the quality and purity of pharmaceutical products (Lei Ye et al., 2012).

Neuroleptic Activity

Benzamides, including those structurally related to the compound , have been studied for their potential neuroleptic (antipsychotic) activities. These studies provide insights into the design of new drugs for the treatment of psychosis, emphasizing the compound's role in the development of neurological disorder therapies (S. Iwanami et al., 1981).

Antifungal Effects

Derivatives of this compound have shown promising antifungal effects against significant types of fungi, indicating their potential as antifungal agents. This highlights the versatility of the compound's derivatives in addressing various microbial infections (N. N. Jafar et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which play crucial roles in numerous biological processes .

Mode of Action

It’s known that the interaction of a compound with its targets can lead to changes in the function of the targets, which can result in various biological effects .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects that can influence numerous biological processes .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

The interaction of a compound with its targets can lead to various molecular and cellular effects, which can influence the overall biological response .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the interaction of the compound with its targets and its overall biological effects .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules . For instance, some pyrido[1,2-a]pyrimidine derivatives have been found to interact with enzymes such as integrase, a key enzyme in the life cycle of HIV

Cellular Effects

Related compounds have been shown to have significant effects on cell function . For example, some pyrido[1,2-a]pyrimidine derivatives have been found to inhibit the replication of HIV-1 in cell cultures

Molecular Mechanism

It is known that some pyrido[1,2-a]pyrimidine derivatives can bind to the active site of enzymes such as integrase, inhibiting their function

Properties

IUPAC Name |

4-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-11-15(17(22)20-10-4-3-5-14(20)18-11)19-16(21)12-6-8-13(23-2)9-7-12/h3-10H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKLWICPYUKTJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

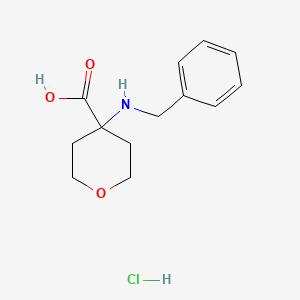

![N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide](/img/structure/B2449478.png)

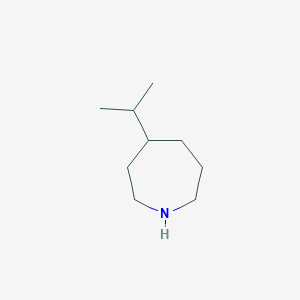

![2-(3,4-Dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2449480.png)

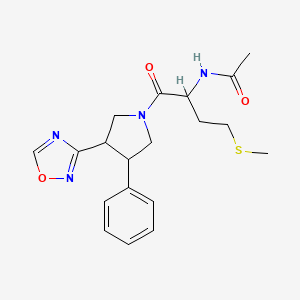

![3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2449481.png)

![benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2449482.png)

![N-cyclopentyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2449489.png)

![2-[2-(4-methylphenyl)acetamido]thiophene-3-carboxamide](/img/structure/B2449491.png)

![Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2449492.png)

![Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate](/img/structure/B2449494.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2449496.png)